Sitagliptin EP Impurity C

Pharmacopoeial Monograph Regulatory Compliance Impurity Classification

Co-elution of EP Impurity C (RT/4.762 min) with novel impurity I (RT/4.763 min) in standard pharmacopoeial HPLC methods can cause false negatives in batch release testing. This ISO 17034-certified reference standard is the authentic 2,4-difluorophenyl variant required to resolve this critical pair. - Ensures baseline separation and method specificity for ICH Q2(R1) validation. - Enables accurate relative response factor determination and system suitability for ANDA submissions. - Supplied with comprehensive CoA and traceability to EP/USP primary standards.

Molecular Formula C16H16F5N5O
Molecular Weight 389.32 g/mol
Cat. No. B12293110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin EP Impurity C
Molecular FormulaC16H16F5N5O
Molecular Weight389.32 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N
InChIInChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2
InChIKeyFWMYEIUDYSGXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin EP Impurity C: Chemical Identity and Pharmacopoeial Classification


Sitagliptin EP Impurity C (CAS 945261-48-3 free base; CAS 486460-31-5 as 2,5-difluoro variant) is a process-related impurity and potential degradation product of the DPP-4 inhibitor sitagliptin phosphate monohydrate [1]. Chemically designated as (3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one, this compound is codified in the European Pharmacopoeia (Ph. Eur.) monograph for sitagliptin phosphate monohydrate as one of three specified impurities, alongside Impurity A (enantiomer) and Impurity B [2]. In the EP monograph framework, Impurities B and C are designated as unspecified impurities, meaning they lack individually assigned acceptance criteria in the public monograph but remain subject to the general unspecified impurity threshold [2]. The compound is also recognized as 2,4-Difluoro Sitagliptin in USP contexts and as Desfluoro Sitagliptin or 5-Desfluoro Sitagliptin in various commercial reference standard catalogs [1].

Why Sitagliptin EP Impurity C Cannot Be Substituted


Sitagliptin EP Impurity C is not interchangeable with other sitagliptin-related impurities due to its distinct fluorine substitution pattern on the phenyl ring. The compound exists as multiple structural variants: the EP-defined free base bears a 2,4-difluorophenyl moiety, whereas the 2,5-difluorophenyl variant (CAS 486460-31-5) and the parent sitagliptin's 2,4,5-trifluorophenyl configuration differ in the number and position of fluorine substituents [1]. These positional isomerism differences directly translate to distinct chromatographic retention behavior. A Chinese patent (CN 202211742988) explicitly documents that under standard European and United States Pharmacopoeia chromatographic conditions, Impurity C exhibits a retention time of RT/4.762 min—critically, a newly discovered impurity compound I displays a nearly identical RT/4.763 min, resulting in co-elution and failure of baseline separation [2]. Consequently, generic substitutes lacking verified retention time alignment against the specific EP Impurity C reference cannot serve as valid system suitability markers or spiking standards for method validation. Substitution with an incorrect impurity reference standard introduces systematic analytical error, potentially leading to false-negative impurity detection or inaccurate quantification during batch release testing [3].

Sitagliptin EP Impurity C Differentiation Evidence


Regulatory Impurity Classification

In the European Pharmacopoeia monograph for sitagliptin phosphate monohydrate, EP Impurity C is explicitly designated as an unspecified impurity alongside Impurity B, whereas Impurity A (enantiomer) receives specified impurity status with an individually assigned acceptance criterion [1]. This regulatory classification carries direct analytical implications: unspecified impurities are subject to the general unspecified impurity threshold rather than compound-specific limits, placing Impurity C in a distinct compliance category relative to Impurity A [1]. When selecting reference standards for method validation, the unspecified status of Impurity C necessitates its inclusion in system suitability evaluations for peak resolution and relative response factor determination, as its co-elution potential with other unspecified impurities represents a critical method performance parameter [2].

Pharmacopoeial Monograph Regulatory Compliance Impurity Classification

Chromatographic Co-Elution Risk

A Chinese patent (CN 202211742988) provides direct chromatographic evidence that EP Impurity C exhibits a retention time of RT/4.762 min under standard European or United States Pharmacopoeia chromatographic conditions [1]. Critically, a newly identified impurity compound I (not codified in EP or USP) demonstrates a nearly identical retention time of RT/4.763 min—a difference of merely 0.001 min—resulting in chromatographic co-elution and failure of baseline separation when using compendial methods [1]. This co-elution phenomenon means that samples containing both impurities will produce a single merged peak, potentially masking the presence of compound I or causing overestimation of Impurity C content [1]. By comparison, established separation methods for Impurity A and Impurity B typically achieve baseline resolution (resolution factor >1.5) from the sitagliptin main peak and from each other under optimized conditions, making the Impurity C/compound I co-elution pair uniquely problematic among EP-listed sitagliptin impurities .

HPLC UPLC Peak Resolution Method Development

EP-Grade vs. Research-Grade Standards

EP-grade Sitagliptin Impurity C reference standards from pharmacopoeia-traceable suppliers are provided with comprehensive characterization data compliant with ICH Q3A/Q3B guidelines and ISO 17034 certification, including fully assigned NMR spectra, mass spectrometry confirmation, and chromatographic purity certification typically exceeding 95% (HPLC area normalization) with documented relative response factors [1]. In contrast, research-grade Sitagliptin Impurity C (CAS 486460-31-5) from certain commercial vendors is listed with purity specifications of >98% [2], yet these materials are explicitly designated as Analytical Materials rather than official USP Reference Standards and are not accompanied by the same level of regulatory-grade certification and traceability documentation required for ANDA/DMF submissions . The USP Pharmaceutical Analytical Impurity (PAI) catalog clearly distinguishes its 2,5-Difluoro Sitagliptin material (Catalog 1A02820) from official USP Reference Standards, stating the product is 'an Analytical Material and not a USP Reference Standard' . Procurement of the correct grade directly affects regulatory submission acceptance: EP/BP-traceable standards are accepted by EMA, FDA, and PMDA for official use, whereas research-grade materials may only be suitable for preliminary method development and not for formal batch release or stability study reporting [1].

Reference Standard Purity Certification Analytical Method Validation

Positional Isomerism: 2,4- vs. 2,5-Difluoro

Sitagliptin EP Impurity C exists in two distinct structural variants that are chemically non-interchangeable for analytical applications. The EP-codified free base (CAS 945261-48-3) features a 2,4-difluorophenyl substitution on the phenyl ring, whereas the alternative variant (CAS 486460-31-5, also known as 2,5-Difluoro Sitagliptin or Desfluoro Sitagliptin) carries fluorine atoms at the 2,5 positions [1]. Both variants lack the third fluorine substituent present on the 2,4,5-trifluorophenyl ring of parent sitagliptin, representing a formal net loss of one fluorine atom relative to the API . The difference in fluorine substitution pattern (2,4- vs. 2,5-difluoro) constitutes positional isomerism, which is known to affect reversed-phase HPLC retention behavior, UV spectral characteristics, and mass spectrometric fragmentation patterns [2]. Procurement of the incorrect isomer for method development will generate retention time and spectral data that do not align with EP monograph specifications, potentially invalidating system suitability tests and complicating method transfer between laboratories [1]. Furthermore, the phosphate salt form of EP Impurity C (CAS 1345822-86-7) offers different solubility and stability characteristics compared to the free base, requiring deliberate selection based on the specific analytical matrix and sample preparation protocol [3].

Positional Isomerism Fluorine Substitution Chromatographic Selectivity

Carcinogenicity Safety Classification

According to ChemicalBook's safety data compilation for Sitagliptin EP Impurity C (CAS 945261-48-3), no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), nor is any component identified as a carcinogen or potential carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH) at levels ≥0.1% . This safety classification distinguishes EP Impurity C from certain nitrosamine impurities (such as Nitroso-STG-19) that have been the subject of FDA and EMA regulatory scrutiny, with nitrosamine impurities subject to stringent acceptance criteria based on maximum daily dose and compound-specific permissible daily exposure limits [1]. The EP monograph framework designates Impurity C as an unspecified impurity, which subjects it to the general unspecified impurity threshold rather than requiring individual toxicological qualification for each ANDA submission [2]. This classification reduces the analytical burden for impurity qualification relative to specified or genotoxic impurities, while still necessitating accurate quantification and control during batch release testing [2].

Toxicological Assessment ICH Q3A Impurity Qualification

Sitagliptin EP Impurity C Application Scenarios


System Suitability for Impurity Resolution

Sitagliptin EP Impurity C reference standard is indispensable for demonstrating chromatographic system suitability in Abbreviated New Drug Application (ANDA) submissions. The documented co-elution potential with novel impurity compound I (ΔRT = 0.001 min) makes this standard uniquely critical for forced degradation studies that validate method specificity under stressed conditions [1]. Analysts must procure the EP-codified 2,4-difluoro variant (CAS 945261-48-3) rather than the 2,5-difluoro positional isomer (CAS 486460-31-5) to ensure retention time alignment with pharmacopoeial reference chromatograms. Spiking experiments using authentic EP Impurity C enable accurate determination of relative response factors, detection limits, and quantification limits, which are prerequisite data for establishing impurity control strategies in generic drug applications [2]. The standard's ISO 17034 certification and full structural characterization package directly support regulatory compliance with ICH Q2(R1) validation requirements.

Forced Degradation and Stability Method Development

Sitagliptin EP Impurity C serves as a critical reference marker in forced degradation studies designed to establish stability-indicating analytical methods. Under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, sitagliptin undergoes degradation that may produce Impurity C among other degradation products [1]. The use of authenticated EP Impurity C reference material allows analysts to confirm peak identity through retention time matching and co-injection experiments, distinguishing genuine degradation products from artifactual peaks or baseline noise [2]. Given that Impurity C is classified as an unspecified impurity in the EP monograph, its detection and quantification in stability samples triggers the general unspecified impurity threshold for batch disposition decisions. Procurement of the appropriate salt form (free base CAS 945261-48-3 or phosphate salt CAS 1345822-86-7) should align with the specific formulation matrix and extraction protocol employed in the stability study [3].

Batch Release Testing of API and Finished Products

In routine quality control (QC) environments, Sitagliptin EP Impurity C reference standard is employed for the identification, quantification, and control of this specific impurity in sitagliptin active pharmaceutical ingredient (API) and finished pharmaceutical products. The standard's traceability to EP and USP primary reference materials ensures that quantitative results obtained using secondary standards are defensible in regulatory inspections and meet pharmacopoeial compliance expectations [1]. As an unspecified impurity in the EP monograph, Impurity C is subject to the general unspecified impurity limit rather than a compound-specific acceptance criterion, meaning that its quantitation contributes to the total unspecified impurity burden calculation [2]. QC laboratories must ensure that the reference standard lot used for batch release testing is accompanied by a valid Certificate of Analysis documenting purity assignment (typically >95% by HPLC area normalization), storage conditions (2-8°C recommended), and expiration dating [3].

Method Robustness for Chromatographic Resolution

The near-identical retention time of EP Impurity C (RT/4.762 min) and the novel impurity compound I (RT/4.763 min) presents a specific analytical challenge that necessitates dedicated method robustness evaluation [1]. Procurement of EP Impurity C reference standard enables analysts to design robustness studies that deliberately vary chromatographic parameters (mobile phase composition, column temperature, flow rate, gradient slope) to assess whether baseline resolution of this critical pair can be achieved under alternative method conditions. Successful demonstration of resolution between Impurity C and potential co-eluting species constitutes essential evidence of method specificity and robustness, which is a key component of ICH Q2(R1) method validation documentation required for ANDA approvals [2]. Without access to the authentic EP Impurity C standard, laboratories cannot credibly evaluate or optimize separation conditions for this known co-elution risk, potentially resulting in regulatory queries regarding method adequacy during application review [3].

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